3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide
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Overview
Description
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis(dimethylamino)phenylmethanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with activated alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinated alcohols, which promote nucleophilic substitution reactions onto activated alcohols . The reaction conditions often involve the use of HFIP as a solvent and reaction promoter due to its favorable properties .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the alkylation reaction of ketene silyl acetals with bis(dimethylamino)phenylmethanol produces the corresponding ester .
Scientific Research Applications
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis as a reagent for various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(dimethylamino)-5,5-bi-1,2,4-triazine: This compound shares similar structural features and is used in organic synthesis.
3,3-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: Another compound with similar properties and applications.
Uniqueness
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is unique due to its specific chemical structure and the favorable properties of HFIP used in its synthesis. This makes it particularly useful in various chemical transformations and industrial applications .
Biological Activity
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide, commonly referred to in the literature as a derivative of dimethylamino propyl methacrylamide, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.28 g/mol
- Structure : The compound features a central prop-2-enamide structure with two dimethylamino groups attached to the 3-position.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effects on various human cancer cell lines:
Cell Line | IC₅₀ (µM) | % Inhibition at 100 µM |
---|---|---|
RKO | 60.70 | 70.23 |
PC-3 | 49.79 | - |
HeLa | 78.72 | - |
The compound demonstrated the most potent activity against the PC-3 cell line with an IC₅₀ of 49.79 µM, indicating strong cytotoxicity at higher concentrations .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation .
3. Antiviral Activity
In addition to its anticancer properties, certain derivatives have been evaluated for antiviral potential. Although specific data on this compound is limited, related compounds have shown efficacy against viruses such as HIV and hepatitis C by acting as non-nucleoside inhibitors of reverse transcriptase .
Case Study 1: Evaluation in Yeast Models
A study assessed the bioactivity of this compound using Saccharomyces cerevisiae as a model organism. The results indicated that while no significant bioactivity was observed at lower concentrations, higher concentrations (up to 3000 µM) showed slight effects on cell viability .
Case Study 2: Human Tumor Cell Lines
In another study focusing on human tumor cell lines (MCF-7 and A-549), the compound exhibited varying degrees of cytotoxicity. The MTS assay revealed that treatment with this compound led to a significant decrease in cell viability across multiple lines, reinforcing its potential as an anticancer agent .
Safety and Toxicology
While the biological activities are promising, safety assessments remain crucial. Toxicological evaluations indicate that while some derivatives exhibit low toxicity profiles in vitro, further studies are needed to establish safety margins in vivo.
Properties
CAS No. |
920518-66-7 |
---|---|
Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3,3-bis(dimethylamino)-N,N,2-trimethylprop-2-enamide |
InChI |
InChI=1S/C10H21N3O/c1-8(10(14)13(6)7)9(11(2)3)12(4)5/h1-7H3 |
InChI Key |
UABJHNRIXLETHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(N(C)C)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
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